(2,6-Dimethoxyphenyl)(trimethyl)stannane
Description
(2,6-Dimethoxyphenyl)(trimethyl)stannane is an organotin compound featuring a trimethyltin group bonded to a 2,6-dimethoxyphenyl aromatic ring. Organotin compounds are widely studied for their applications in catalysis, materials science, and medicinal chemistry due to their tunable electronic and steric properties . The 2,6-dimethoxy substituents on the phenyl ring confer significant steric bulk and electron-donating effects, which may enhance stability and influence reactivity in cross-coupling reactions or ligand-assisted catalysis.
Properties
CAS No. |
55204-81-4 |
|---|---|
Molecular Formula |
C11H18O2Sn |
Molecular Weight |
300.97 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O2.3CH3.Sn/c1-9-7-4-3-5-8(6-7)10-2;;;;/h3-5H,1-2H3;3*1H3; |
InChI Key |
GWCVEBPZRXQRNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-dimethoxyphenyl halides with trimethyltin reagents. One common method is the Stille coupling reaction, where 2,6-dimethoxyphenyl iodide reacts with trimethyltin chloride in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the coupling process .
Industrial Production Methods
Industrial production of (2,6-Dimethoxyphenyl)(trimethyl)stannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
(2,6-Dimethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxyphenyl)(trimethyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which facilitates the transfer of organic groups between molecules. In Stille coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of aryl halides and the transmetalation process with organotin reagents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (2,6-Dimethoxyphenyl)(trimethyl)stannane and related compounds:
Key Findings:
Metal Center Influence :
- Tin-based compounds (e.g., stannanes) are less toxic than lead analogs (e.g., plumbanes) but more reactive than purely organic derivatives like lidocaine .
- Vanadium complexes with 2,6-dimethoxyphenyl ligands exhibit unique metal-metal bonding, unlike tin compounds .
Substituent Effects: Methoxy vs. Aryl vs. Alkyl Groups: Triphenyltin derivatives are more lipophilic and environmentally persistent than trimethyltin analogs, affecting their biocidal applications .
Toxicity and Stability: Trimethyltin compounds are generally more volatile and neurotoxic than triorganotin derivatives with bulkier substituents (e.g., tributyltin) . The 2,6-dimethoxy substitution may reduce volatility compared to alkyltin compounds, improving handling safety.
Synthetic Relevance :
- The stannane’s methoxy groups could act as directing groups in cross-coupling reactions, similar to how 2,6-dimethylphenyl groups stabilize intermediates in lidocaine synthesis .
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